molecular formula C10H14O3S B8739947 beta-Phenylthioethyl acetate CAS No. 20965-30-4

beta-Phenylthioethyl acetate

Cat. No.: B8739947
CAS No.: 20965-30-4
M. Wt: 214.28 g/mol
InChI Key: UIPRSVPAUXTPNM-UHFFFAOYSA-N
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Description

Beta-Phenylthioethyl acetate: is an organic compound characterized by the presence of a phenylthio group attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Phenylthioethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethyl acetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Beta-Phenylthioethyl acetate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Beta-Phenylthioethyl acetate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which beta-Phenylthioethyl acetate exerts its effects involves the interaction of the phenylthio group with various molecular targets. In enzyme-catalyzed reactions, the phenylthio group can act as a nucleophile, participating in the formation or cleavage of chemical bonds. The acetate moiety may also play a role in stabilizing reaction intermediates, facilitating the overall reaction process.

Comparison with Similar Compounds

    Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    Phenylthioethanol: Contains a hydroxyl group instead of an acetate group.

    Phenylthioethylamine: Features an amine group in place of the acetate group.

Uniqueness: Beta-Phenylthioethyl acetate is unique due to the presence of both the phenylthio and acetate groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis.

Properties

CAS No.

20965-30-4

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

acetic acid;2-phenylsulfanylethanol

InChI

InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4)

InChI Key

UIPRSVPAUXTPNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)SCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetylchloride (7.9g), β-phenylthioethyl-alcohol (15.4g) and pyridine (9.5g) were treated according to Example 1. On fractionation, a fraction (17.5g), b.p. 76.0°-77.0° C./0.04mmHg, of β-phenylthioethyl acetate was obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
solvent
Reaction Step One
Name
β-phenylthioethyl acetate

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OCCSc1ccccc1

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